molecular formula C14H10BrNO B3367440 9-Acetyl-3-bromocarbazole CAS No. 177775-86-9

9-Acetyl-3-bromocarbazole

Cat. No. B3367440
CAS RN: 177775-86-9
M. Wt: 288.14 g/mol
InChI Key: FCIHGPGICNPCRV-UHFFFAOYSA-N
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Description

9-Acetyl-3-bromocarbazole is a derivative of carbazole . Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .


Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . The first studies on the oxidation of carbazole involved chemical oxidation with various media .

Mechanism of Action

While specific information on the mechanism of action of 9-Acetyl-3-bromocarbazole is not available, carbazole and its derivatives have become important materials for optoelectronic applications in recent years .

Safety and Hazards

The safety data sheet for 3-Bromocarbazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .

Future Directions

Carbazole and its derivatives have attracted considerable attention in recent years since they are very useful materials in the field of optoelectronics . The literature contains a great deal of information on the synthesis of numerous carbazole-based compounds, investigations of their optical properties, and their use in optoelectronic devices .

properties

IUPAC Name

1-(3-bromocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c1-9(17)16-13-5-3-2-4-11(13)12-8-10(15)6-7-14(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIHGPGICNPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364923
Record name 9-acetyl-3-bromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acetyl-3-bromocarbazole

CAS RN

177775-86-9
Record name 9-acetyl-3-bromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-9H-carbazole (10.00 g, 40.6 mmol), acetic anhydride (8.30 g, 81 mmol) together with 2 drops of H2SO4 in chloroform (150 mL) was refluxed overnight. After cooling to room temperature, the solution was washed with water. Upon evaporation of the solvent, the crude product was purified by crystallization from hexane/DCM and hexane/EtOAc to yield 1-(3-bromo-9H-carbazol-9-yl)ethanone (6.1 g, 51% yield) as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
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Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of 3-bromocarbazole was converted to its acetyl derivative by refluxing with acetic anhydride (3 vol) with traces of conc. sulfuric acid. Aqueous workup yielded an off-white solid, which was then washed with n-hexane and dried under vacuum to obtain 23 g 9-acetyl-3-bromocarbazole, quantitatively. And N-acetyl derivative of carbazole, benzocarbaole and dibenzocarbazoles were prepared following the same procedure.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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